Product packaging for Cimiracemate D(Cat. No.:CAS No. 488804-02-0)

Cimiracemate D

Cat. No.: B12740749
CAS No.: 488804-02-0
M. Wt: 388.4 g/mol
InChI Key: BMUMFENOGAOBAV-XBXARRHUSA-N
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Description

Cimiracemate D is a natural chemical entity isolated from various Cimicifuga species, including Actaea europaea, Actaea elata, and Actaea cimicifuga . This compound is part of a broader class of phytochemicals found in these plants, which have a history of traditional use and are the subject of ongoing scientific investigation . As a research chemical, its specific biological activities and mechanisms of action are currently not fully characterized, presenting a significant opportunity for investigative exploration . Related phenylpropanoid compounds from the same botanical source, such as Cimiracemate A, have demonstrated notable bioactivities in scientific studies. These include concentration-dependent suppression of lipopolysaccharide (LPS)-induced TNF-α production in human primary blood macrophages, suggesting anti-inflammatory potential . The anti-inflammatory mechanism of related compounds appears to involve modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and transcription factor nuclear factor-kappa B (NF-κB) . Furthermore, close structural analogs have shown protective effects in model systems, regulating pathways such as iNOS/NF-κB/TLR-4 and OPG/RANK/RANKL, which are relevant to inflammation and bone metabolism . Cimicifuga extracts and their constituent compounds have also displayed antioxidant properties, scavenging reactive oxygen species and protecting against menadione-induced DNA damage in cultured cells . This compound is provided for research purposes to facilitate the pharmacological profiling of natural products from the Cimicifuga genus. Researchers are encouraged to investigate its potential interactions with inflammatory pathways, oxidative stress responses, and other biological targets. This product is intended for research and further scientific investigation only. It is not intended for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O8 B12740749 Cimiracemate D CAS No. 488804-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

488804-02-0

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H20O8/c1-26-18-9-12(3-6-15(18)22)4-8-19(25)28-11-17(24)20(27-2)13-5-7-14(21)16(23)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+

InChI Key

BMUMFENOGAOBAV-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O

Origin of Product

United States

Chemical Elucidation, Characterization, and Advanced Analytical Methodologies

Isolation Protocols and Chromatographic Separation Techniques for Cimiracemate D

The isolation of this compound from the rhizomes of Actaea racemosa involves extraction and subsequent chromatographic separation. The process typically begins with the extraction of the plant material using a solvent such as 80% methanol (B129727) in water. acs.org This crude extract, containing a complex mixture of phytochemicals including triterpene glycosides, phenolic compounds, and flavonoids, is then subjected to various chromatographic techniques to separate the individual constituents. encyclopedia.pubthaiscience.info

A combination of chromatographic procedures is often employed to achieve the purification of this compound. acs.org These methods exploit the different physicochemical properties of the compounds in the extract, such as polarity and size, to effect separation. extractionmagazine.com Commonly used techniques include:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a series of solvents of increasing polarity. mtu.edu

Thin-Layer Chromatography (TLC): TLC is a rapid and efficient method for monitoring the separation process and identifying fractions containing the target compound. uomus.edu.iq It can be used both analytically to visualize the components of a mixture and preparatively to isolate small quantities of a compound. mtu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that is widely used for the final purification and quantification of phytochemicals. extractionmagazine.comnih.gov It offers rapid analysis and high accuracy. nih.gov

The isolation of this compound often involves a multi-step process. For instance, a common approach involves initial partitioning of the aqueous methanol extract, followed by separation of the soluble fractions using a combination of the chromatographic methods mentioned above. acs.org

Spectroscopic Characterization and Structural Determination by 2D NMR Spectroscopy

The definitive structural elucidation of this compound relies on a suite of spectroscopic techniques, with two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. acs.org These advanced NMR methods provide detailed information about the connectivity and spatial relationships of atoms within the molecule. news-medical.net

Key spectroscopic data used for the characterization of this compound include:

UV Spectroscopy: Provides information about the presence of chromophores, which are parts of the molecule that absorb ultraviolet or visible light. acs.org

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in the identification of its structural components. acs.orgwisdomlib.org

1D NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. acs.org

2D NMR Spectroscopy: These experiments are crucial for assembling the complete structure. news-medical.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. news-medical.netd-nb.info

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. news-medical.net

Through the comprehensive analysis of these spectroscopic data, the planar structure and relative stereochemistry of this compound can be determined. acs.org

Stereochemical Analysis and Isomeric Purity Assessment, highlighting the crucial role of (2E)-(-)- designation for biological activity

The stereochemistry of this compound is a critical aspect of its chemical identity and has significant implications for its biological activity. The designation (2E)-(-) refers to specific stereochemical features of the molecule. The "(2E)" notation indicates the configuration around a carbon-carbon double bond, signifying a trans or entgegen arrangement of the highest priority substituents on each carbon of the double bond. The "(-)" indicates that the compound is levorotatory, meaning it rotates the plane of polarized light to the left.

The precise stereochemical configuration is often linked to specific biological functions. While detailed biological activity data for this compound itself is limited in the provided search results, the synthesis of analogs and related compounds often focuses on achieving specific stereoisomers to evaluate their biological effects. researchgate.netresearchgate.net The isomeric purity of a sample of this compound is therefore of high importance and can be assessed using chiral chromatography techniques, which are designed to separate enantiomers and diastereomers.

Advanced Analytical Techniques for Quantitation and Quality Control in Botanical Extracts

Ensuring the quality and consistency of botanical extracts containing this compound requires robust analytical methods for its quantification. researchgate.net Modern analytical techniques provide the necessary precision, sensitivity, and specificity for this purpose.

Advanced analytical techniques employed for the quantitation and quality control of this compound in botanical extracts include:

High-Performance Liquid Chromatography (HPLC): As mentioned previously, HPLC is a cornerstone technique for the quantitative analysis of phytochemicals. nih.gov When coupled with a suitable detector, such as a UV or mass spectrometry detector, it allows for accurate and precise measurement of the concentration of this compound in a complex mixture. extractionmagazine.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. extractionmagazine.com LC-MS is particularly valuable for analyzing complex matrices like botanical extracts, as it can provide both quantitative data and structural confirmation of the analyte. researchgate.net

Quantitative NMR (qNMR): This technique utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. qNMR can be used for the absolute quantification of compounds without the need for a reference standard of the analyte itself, making it a powerful tool for the quality control of herbal products.

The development and validation of these analytical methods are essential for standardizing botanical extracts and ensuring that they contain a consistent and specified amount of key constituents like this compound. researchgate.net

Chemical Synthesis and Analog Development Strategies

Total Synthesis Approaches for Cimiracemate D and Related Phenylpropanoid Esters

The total synthesis of cimiracemates, including this compound, and related phenylpropanoid esters often involves convergent strategies, where different fragments of the molecule are synthesized separately before being joined together. A common approach leverages readily available starting materials like eugenol (B1671780) and cinnamic acid derivatives. scielo.brscielo.br

For instance, the synthesis of Cimiracemate B, a structurally related compound, provides a blueprint that can be adapted for this compound. One reported synthesis of Cimiracemate B began with eugenol, which was first protected as a tert-butyldimethylsilyl (TBS) ether. scielo.brscielo.br This protected eugenol then underwent a series of reactions, including conversion to a bromohydrin and subsequent oxidation, to form a key building block. scielo.brscielo.br

Concurrently, a cinnamic acid derivative is prepared. scielo.brscielo.br The synthesis of this component might involve the protection of hydroxyl groups, followed by selective deprotection to yield the necessary carboxylic acid. scielo.brscielo.br The two fragments are then coupled to form the ester linkage characteristic of the cimiracemate core. scielo.brscielo.br The final step typically involves the removal of all protecting groups to yield the natural product. scielo.brscielo.br

A notable synthesis of Cimiracemate B involved the coupling of building blocks derived from eugenol and cinnamic acid. scielo.br The eugenol-derived component was synthesized by protecting the phenolic hydroxyl group, followed by conversion of the allyl group to a ketone. scielo.br The cinnamic acid portion was prepared by silylating the carboxylic acid and phenolic hydroxyl group, followed by selective hydrolysis of the silyl (B83357) ester. scielo.brscielo.br The coupling of these two fragments was achieved using phase transfer catalysis, followed by deprotection to yield Cimiracemate B. scielo.brscielo.br This general strategy highlights a common and effective method for constructing the phenylpropanoid ester skeleton.

Stereoselective Synthetic Methodologies

Achieving the correct stereochemistry is a critical aspect of natural product synthesis, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities. rsc.orgamazon.comthieme.de While specific stereoselective syntheses for this compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis are highly relevant.

Methods for controlling stereochemistry in organic synthesis are diverse and can be broadly categorized. amazon.comthieme.de These include:

Catalytic Asymmetric Reactions: The use of chiral catalysts to influence the stereochemical outcome of a reaction is a powerful tool. amazon.comthieme.com For reactions like hydrogenations, epoxidations, and dihydroxylations, well-established chiral catalysts can deliver high levels of enantioselectivity. amazon.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

Substrate Control: The existing stereocenters in a molecule can influence the stereochemistry of newly formed stereocenters. This is a common strategy in the synthesis of complex molecules with multiple chiral centers.

Biocatalysis: Enzymes are highly selective catalysts that can perform complex chemical transformations with exquisite control over stereochemistry. nih.gov The use of enzymes in synthesis, often referred to as a chemoenzymatic approach, is a growing area of research. nih.gov

The development of predictive models, using both quantum chemistry and machine learning, is an emerging area that aims to anticipate and optimize the outcomes of stereoselective reactions, moving beyond reliance on chemical intuition alone. rsc.org

Exploration of Synthetic Routes for this compound Analogues

The synthesis of analogues of natural products is a crucial step in drug discovery and development. By systematically modifying the structure of a natural product, chemists can explore the structure-activity relationship (SAR), leading to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

For this compound, the synthesis of analogues would likely follow similar synthetic routes as the parent compound, but with variations in the starting materials. For example, by using different substituted cinnamic acids or different phenylpropanoid-derived building blocks, a library of analogues could be generated.

One study detailed the synthesis of three analogues of Cimiracemate A, a related compound, to evaluate their anti-inflammatory effects. ijdrt.com The synthesis involved coupling different substituted acrylic acids with a phenylpropanoid-derived core. ijdrt.com This approach demonstrates a common strategy for creating analogues by modifying the acyl portion of the ester.

Another approach to generating analogues involves late-stage functionalization, where modifications are made to the fully assembled natural product scaffold. This can be a more efficient way to produce a diverse range of analogues from a common intermediate.

The table below outlines some synthesized analogues of Cimiracemate A, highlighting the structural modifications made.

Compound NameStructural Modification from Cimiracemate A
(E)-3-(3-hydroxyphenyl)-2-oxopropyl 3-(3,4-dihydroxyphenyl)acrylateThe isoferulic acid moiety of Cimiracemate A is replaced with a 3,4-dihydroxycinnamic acid (caffeic acid) moiety, and the phenylpropanoid portion has a hydroxyl group at the 3-position instead of the 4-position and lacks the methoxy (B1213986) group.
(E)-3-(3,4-dihydroxyphenyl)-2-oxopropyl 3-(4-methoxyphenyl)acrylateThe isoferulic acid moiety of Cimiracemate A is replaced with a 4-methoxycinnamic acid moiety.
(E)-2-oxo-3-phenylpropyl 3-(3-hydroxy-4-methoxyphenyl)acrylateThe phenylpropanoid portion of Cimiracemate A is replaced with a simpler 3-phenyl-2-oxopropyl group, lacking the hydroxyl substituents on the aromatic ring.

Table based on information from a study on Cimiracemate A analogues. ijdrt.com

Overcoming Challenges in Low-Abundance Natural Product Synthesis for Research Supply

Many natural products, including the cimiracemates, are found in very small quantities in their natural sources. scielo.brscielo.brtjnpr.org For example, the abundance of Cimiracemate B in the rhizomes of Cimicifuga racemosa is only about 6 parts per million of the dry weight of the methanolic extract. scielo.brscielo.br This low abundance makes isolation from natural sources impractical for obtaining the quantities needed for extensive biological research and potential drug development. nih.govtjnpr.org

Total synthesis provides a viable alternative to isolation, but it comes with its own set of challenges:

Cost and Environmental Impact: The reagents and solvents used in organic synthesis can be expensive and may generate significant chemical waste. engineering.org.cn

Scalability: A synthetic route that is successful on a small laboratory scale may not be easily scalable for the production of larger quantities. engineering.org.cn

To overcome these challenges, chemists are developing innovative strategies:

Convergent Synthesis: As mentioned earlier, convergent syntheses, where different parts of the molecule are made separately and then joined, are generally more efficient than linear syntheses. chemrxiv.org

Biomimetic Synthesis: This approach takes inspiration from the way natural products are synthesized in living organisms. engineering.org.cn By mimicking biosynthetic pathways, chemists can often develop more efficient and elegant synthetic routes. engineering.org.cn

Chemoenzymatic Synthesis: Combining the power of traditional organic synthesis with the high selectivity of enzymatic reactions can lead to more concise and efficient synthetic routes. nih.gov

Developing Novel Synthetic Methods: The development of new reactions and methodologies is constantly expanding the toolbox available to synthetic chemists, enabling them to tackle increasingly complex targets.

The challenges associated with the synthesis of low-abundance natural products highlight the ongoing need for innovation in synthetic chemistry to unlock the full therapeutic potential of these remarkable molecules.

Preclinical Pharmacological and Biological Investigations of Cimiracemate D

In Vitro Bioactivity Profiling

Currently, specific in vitro studies detailing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity or the protective effects of Cimiracemate D against menadione-induced DNA damage are not extensively documented in the available scientific literature. While related compounds from plant sources are often investigated for their antioxidant potential, dedicated research on this compound's capacity in these specific cellular and cell-free systems is required for a comprehensive understanding of its antioxidant profile.

While direct experimental data on the anti-inflammatory effects of this compound is limited, investigations into the biological activities of plant extracts containing structurally similar phenolic compounds suggest a potential for such effects. nih.gov Phenolic compounds, as a broad class, are known to be involved in various biological activities, which can include anti-inflammatory actions. nih.govnih.gov For instance, extracts from Actaea racemosa, the plant source of cimiracemates, have been traditionally used and scientifically investigated for various pharmacological properties. nih.gov The mechanisms by which some natural compounds exert anti-inflammatory effects often involve the modulation of key signaling pathways, such as inhibiting pro-inflammatory cytokines and enzymes. nih.govmdpi.commdpi.com However, without direct experimental validation on this compound, its specific role and potency as an anti-inflammatory agent remain speculative and an area for future research.

This compound has been identified as a phenolic compound with a remarkable docking affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). e-lactancia.orgpoiscenter.com Molecular docking studies are computational methods used to predict the binding orientation and affinity of one molecule to the active site of another, in this case, this compound to estrogen receptors. nih.govnih.gov These in silico analyses suggest that this compound, among other phenolic constituents from Actaea racemosa, may contribute to the estrogenic-like activity of extracts from this plant. nih.gove-lactancia.org The calculated docking energy indicates a strong potential for binding. e-lactancia.orgnih.gov This suggests that this compound could act as a phytoestrogen, a plant-derived compound that can mimic or modulate the action of endogenous estrogens by binding to their receptors. nih.gov

Table 1: Molecular Docking Affinity of this compound with Estrogen Receptors
CompoundTarget ReceptorDocking Energy (Edock)
This compoundERα / ERβ-128.5 kJ/mol e-lactancia.orgnih.gov

The antiviral potential of this compound has been explored through in silico molecular docking studies, particularly against the Dengue Virus (DENV). tandfonline.com These computational analyses have shown that this compound exhibits strong docking energy to the ATP binding site of the DENV NS3 helicase, an enzyme essential for viral replication. tandfonline.com A docking energy (Edock) of less than -140 kJ/mol was reported, indicating a high binding affinity and suggesting that this compound could be a potential inhibitor of this viral enzyme. tandfonline.com

While specific docking studies for this compound against the Zika Virus (ZIKV) are not explicitly detailed, the structural and functional similarities between the enzymes of DENV and ZIKV, both flaviviruses, have led researchers to investigate anti-dengue compounds as potential inhibitors for ZIKV as well. nih.govresearchgate.netbiorxiv.org Key ZIKV drug targets include proteins like the NS3 helicase and NS5 RNA-dependent RNA polymerase (RdRp). nih.govnih.gov Therefore, compounds showing promise against DENV are often considered for further investigation against ZIKV. researchgate.net

Table 2: Molecular Docking Affinity of this compound against Viral Protein
CompoundVirusTarget ProteinDocking Energy (Edock)
This compoundDengue Virus (DENV)NS3 Helicase ATP binding site< -140 kJ/mol tandfonline.com

Elucidation of Molecular Mechanisms of Action

Molecular docking simulations provide insights into the specific interactions between a ligand, such as this compound, and its target receptor at the molecular level. nih.gov

Estrogen Receptors (ERα/ERβ): The strong binding affinity of this compound to estrogen receptors is attributed to specific molecular interactions within the receptor's ligand-binding domain. e-lactancia.orgnih.gov For phenolic compounds with similar structures, such as cimicifugic acid F, these interactions have been described in detail. They can include edge-to-face π–π interactions with aromatic residues like Phenylalanine 404 (Phe 404) and the formation of hydrogen bonds with amino acids such as Arginine 394 (Arg 394) in the ERα active site. e-lactancia.orgnih.gov These types of interactions are crucial for stabilizing the ligand-receptor complex and are likely involved in the binding of this compound. nih.gov

DENV Helicase ATP Site: The potential inhibitory action of this compound against the DENV NS3 helicase is predicated on its ability to bind strongly to the enzyme's ATP binding site. tandfonline.com By occupying this site, this compound could competitively inhibit the binding of ATP, which is necessary for the helicase to function in unwinding the viral RNA—a critical step in viral replication. The specific residues within the ATP binding pocket that interact with this compound would determine the stability and inhibitory potential of this binding.

ZIKV MTase: While direct docking studies of this compound with the Zika Virus (ZIKV) methyltransferase (MTase) are not specified, this enzyme remains a key target for antiviral drug design against flaviviruses. The MTase is involved in capping the viral RNA, which is essential for its stability and translation. The structural homology between flavivirus enzymes suggests that inhibitors of DENV proteins may also interact with their ZIKV counterparts. peerj.com

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Structure-Activity Relationship (SAR) Studies and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound has been explored in the context of predicting its biological activity, particularly as an activator of AMP-dependent protein kinase (AMPK). While traditional QSAR equations are not extensively reported in the public domain for this specific compound, predictive models based on machine learning, which represent a modern approach to QSAR, have been utilized.

In a study focused on the constituents of Cimicifuga racemosa, various machine learning models were developed to discriminate between AMPK activators and non-activators. These models function as a form of classification-based QSAR. Although the specific descriptors contributing to a predictive equation for this compound's activity were not detailed, the compound was analyzed within these models. The performance of these models was evaluated using metrics such as accuracy, precision, sensitivity, and specificity, demonstrating a high level of performance in predicting AMPK activation potential. Such models rely on the structural features of a database of compounds to make predictions for uncharacterized substances like this compound.

The predictive power of these models provides a qualitative understanding of this compound's structure-activity relationship in the context of AMPK activation, suggesting that its structural features are consistent with those of known activators.

Application of Machine Learning and Artificial Intelligence in Activity Prediction and SAR analysis

Machine learning (ML) and artificial intelligence (AI) have been instrumental in predicting the biological activities of this compound and understanding its structure-activity relationship (SAR). A significant application has been in the prediction of its potential to activate AMP-dependent protein kinase (AMPK), a key enzyme in cellular energy homeostasis.

Researchers employed a variety of machine learning models to screen constituents of Cimicifuga racemosa, including this compound, for their AMPK activation potential. nih.gov These models were trained on a database of known AMPK activators and non-activators. nih.gov The performance of these models was rigorously validated using methods such as 5-fold cross-validation to ensure their robustness and ability to generalize to new data. nih.gov The results from these ML models predicted that this compound is likely an activator of AMPK. nih.gov This prediction is based on the models' ability to identify key structural features within the molecule that are shared with known AMPK activators. nih.gov

To ensure that the predictive performance was not due to chance, y-randomization tests were conducted. In these tests, the assigned biological activities in the training set were shuffled, and new models were built. None of these shuffled models were able to effectively distinguish between activators and controls, confirming the statistical significance of the original models. nih.gov The mean accuracy of the shuffled models was significantly lower than that of the original, properly trained models, lending confidence to the prediction for this compound. nih.gov

The following table summarizes the similarity of this compound to known AMPK activators as determined by the machine learning analysis.

Compound InvestigatedMost Similar Known Activator 1Similarity ScoreMost Similar Known Activator 2Similarity Score
This compoundParoxetine0.956CHEMBL40666280.926

This table is based on data from a machine learning-based analysis of AMPK activation. nih.gov

Virtual Screening and Pharmacophore Modeling for Target Identification and lead optimization

Virtual screening and molecular docking studies have been crucial in identifying potential protein targets for this compound and elucidating its mechanism of action at a molecular level. These computational techniques have been applied to explore the interaction of this compound with various biological targets, including those relevant to antiviral and endocrine activities.

In the search for novel antiviral agents against the dengue virus (DENV), a virtual screening of a large library of phytochemicals was conducted. nih.gov this compound was identified as a compound with strong docking affinity to the ATP binding site of the DENV NS3 helicase, an essential enzyme for viral replication. nih.govtandfonline.com This suggests that this compound could potentially act as an inhibitor of this viral enzyme. tandfonline.com

Another area of investigation has been the interaction of this compound with human estrogen receptors (ERα and ERβ). nih.govpoiscenter.com Molecular docking studies were performed to assess the binding affinity of this compound to these receptors. nih.gov The results indicated that this compound exhibits a notable docking energy with the estrogen receptors, suggesting it may act as a phytoestrogen. nih.govpoiscenter.com

The docking energies of this compound against these targets are summarized in the table below.

Protein TargetDocking Energy (Edock)Potential Biological Effect
Dengue Virus NS3 Helicase< -140 kJ/molAntiviral (Anti-dengue)
Human Estrogen Receptor α (ERα)-128.5 kJ/molEstrogenic Activity

This data is compiled from in-silico molecular docking studies. tandfonline.comnih.gov

While specific pharmacophore models derived directly from this compound are not extensively detailed, the docking studies provide insights into the key structural features responsible for its binding. For instance, the interactions observed in the binding pockets of its targets can be used to construct a hypothetical pharmacophore model. For its potential anti-dengue activity, the structural elements of this compound that interact with the ATP binding site of the NS3 helicase would constitute the key pharmacophoric features. nih.govtandfonline.com Similarly, its interactions with the ligand-binding domain of the estrogen receptors would define its pharmacophore for estrogenic activity. nih.gov

Advanced Research Directions and Future Perspectives for Cimiracemate D

Identification of Novel Molecular Targets and Therapeutic Pathways

Future research on Cimiracemate D is focused on identifying and validating its specific molecular targets to elucidate its mechanisms of action. Current computational and preliminary studies have highlighted several potential pathways that warrant deeper investigation.

Estrogen Receptor Modulation: Molecular docking studies have indicated that this compound, along with other phenolic compounds from Cimicifuga racemosa, exhibits significant docking affinities for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govmdpi.com This suggests that this compound may act as a selective estrogen receptor modulator (SERM). Future studies will likely involve competitive binding assays and reporter gene assays in estrogen-responsive cell lines to confirm these interactions and determine whether the compound acts as an agonist or antagonist at each receptor subtype. Understanding this interaction is crucial, as it could explain some of the traditional uses of black cohosh in managing menopausal symptoms. scielo.br

AMP-Activated Protein Kinase (AMPK) Pathway: A machine learning-based analysis of constituents from Cimicifuga racemosa predicted that this compound is a potential activator of AMP-activated protein kinase (AMPK). mdpi.com AMPK is a central regulator of cellular energy homeostasis and its activation is a therapeutic target for metabolic diseases like type 2 diabetes and obesity, as well as cancer. mdpi.com Future research will need to validate this prediction through in vitro kinase assays and by measuring the phosphorylation of AMPK and its downstream targets in cells treated with this compound.

Inflammatory Pathways: Related compounds, such as Cimiracemate A, have been shown to exert anti-inflammatory effects by regulating the iNOS/NF-κB/TLR-4 pathway and reducing the production of pro-inflammatory cytokines like TNF-α. nih.govajol.inforesearchgate.net Given the structural similarity, it is hypothesized that this compound may also target key nodes in inflammatory signaling cascades. ontosight.ai Future investigations will likely focus on its effects on pathways such as NF-κB, MAP kinases, and the production of inflammatory mediators in relevant cell models, like lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Antioxidant and Cellular Protection Pathways: Phenolic compounds are often recognized for their antioxidant properties. ontosight.ai this compound and related compounds have been shown to protect against oxidative stress-induced DNA damage in breast cancer cell lines. nih.govresearchgate.net The mechanism may involve the scavenging of reactive oxygen species (ROS) and potentially the activation of the Nrf2 transcriptional pathway, a master regulator of redox homeostasis. researchgate.netresearchgate.net Advanced studies will aim to quantify its antioxidant capacity and explore its ability to induce the expression of Nrf2-dependent antioxidant enzymes.

Table 1: Potential Molecular Targets and Therapeutic Pathways of this compound

Molecular Target/Pathway Implicated Biological Process Research Approach Reference(s)
Estrogen Receptors (ERα, ERβ) Hormone regulation, Menopausal symptoms Molecular Docking, Binding Assays nih.gov, mdpi.com
AMP-Activated Protein Kinase (AMPK) Cellular metabolism, Energy homeostasis Machine Learning Prediction, Kinase Assays mdpi.com
NF-κB/TLR-4 Signaling Inflammation, Immune response In vitro studies on related compounds ajol.info, researchgate.net

Development of Complex In Vitro and Ex Vivo Research Models for Efficacy Studies

To better predict the clinical efficacy of this compound, research is moving beyond simple 2D cell cultures to more physiologically relevant models.

Three-Dimensional (3D) Spheroid and Organoid Models: The development of 3D cell culture models, such as tumor spheroids or patient-derived organoids, offers a more accurate representation of the in vivo cellular environment, including cell-cell interactions and nutrient gradients. nih.gov For instance, testing this compound on breast cancer organoids could provide more reliable data on its anti-cancer potential than traditional monolayer cultures. These models are crucial for assessing the compound's impact on complex biological processes like tumor invasion and metastasis. nih.gov

Ex Vivo Tissue Models: Utilizing ex vivo models, such as fresh tissue slices from human or animal origins, can help in studying the effects of this compound in the context of a complete tissue architecture. For example, ex vivo models of synovial tissue from arthritis patients could be used to validate the anti-inflammatory effects suggested by preliminary studies on related compounds.

Microfluidic "Organ-on-a-Chip" Models: Organ-on-a-chip technology allows for the creation of micro-physiological systems that mimic the functions of human organs. nih.gov A "liver-on-a-chip" model could be used to study the metabolism of this compound and assess its potential hepatotoxicity, while a "tumor-microenvironment-on-a-chip" could be used to investigate its effects on cancer cells, stromal cells, and immune cells simultaneously. frontiersin.org

Investigation of Potential Synergistic Effects with Other Bioactive Compounds

The therapeutic effects of herbal extracts are often attributed to the synergistic or additive interactions of multiple constituents. nih.gov Future research will systematically investigate the potential synergistic effects of this compound with other compounds.

Combinations with other Cimicifuga racemosa Constituents: this compound co-exists with other bioactive molecules in black cohosh, including other cimiracemates (A, B, C), triterpene glycosides, and other phenolic acids. hud.ac.uknih.gov Studies will be designed to test combinations of this compound with these compounds to identify synergistic interactions, for example, in the inhibition of cancer cell growth or in producing anti-inflammatory effects.

Combinations with Conventional Drugs: There is growing interest in combining natural products with conventional therapeutic agents to enhance efficacy or reduce side effects. Investigating this compound in combination with chemotherapy drugs or hormone therapies could reveal synergistic anti-cancer effects. For example, its potential to modulate estrogen receptors could be explored for synergy with drugs like tamoxifen (B1202) in breast cancer therapy.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound and its metabolites

A significant gap in the current knowledge is the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for its development as a therapeutic agent.

Pharmacokinetic Studies: Preclinical PK studies in animal models are necessary to determine key parameters such as oral bioavailability, half-life, and clearance. mdpi.com Given that this compound contains an ester linkage, it is likely to be hydrolyzed in vivo by esterase enzymes, releasing active metabolites. ontosight.ai Therefore, these studies must also identify and quantify its major metabolites in plasma and tissues. The pharmacokinetics of compounds from Cimicifuga racemosa are not well understood, making this a critical area for future research. mdpi.com

Pharmacodynamic Studies: PD studies will aim to link the concentration of this compound and its metabolites to a biological effect over time. This involves measuring biomarkers related to its proposed mechanisms of action (e.g., phosphorylation of AMPK, expression of estrogen-responsive genes) in target tissues after administration of the compound. These studies will help establish a dose-response relationship and inform the design of future efficacy studies.

Advancements in Biosynthetic Pathway Elucidation of this compound

Cimiracemates are classified as phenylpropanoid esters. hud.ac.uk While the general phenylpropanoid pathway is well-known in plants, the specific enzymatic steps leading to the formation of this compound in Cimicifuga racemosa have not been elucidated.

Future research in this area will involve a combination of transcriptomics and biochemistry to identify the specific enzymes (e.g., acyltransferases) responsible for coupling the different phenylpropanoid-derived moieties that form the this compound structure. The total synthesis of the related Cimiracemate B has been achieved by coupling building blocks derived from eugenol (B1671780) and cinnamic acid, which provides clues about the potential natural precursors. scielo.brscielo.br Unraveling the biosynthetic pathway could enable the biotechnological production of this compound through metabolic engineering in microbial or plant systems, providing a sustainable source for this low-abundance natural product. scielo.br

Comparative Omics Studies to Understand Comprehensive Biological Impact

To obtain a holistic view of the biological effects of this compound, high-throughput "omics" technologies will be employed. nih.gov These approaches can provide an unbiased and comprehensive characterization of the molecular changes induced by the compound.

Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts in cells or tissues treated with this compound, researchers can identify which genes and signaling pathways are modulated by the compound. This can confirm expected effects (e.g., on inflammatory or metabolic pathways) and uncover novel mechanisms of action. nih.gov

Proteomics and Metabolomics: Proteomics (studying the entire set of proteins) and metabolomics (studying the complete set of metabolites) can provide further layers of information. mdpi.com For example, proteomics can identify changes in protein expression or post-translational modifications (like phosphorylation) that are central to cell signaling. frontiersin.org Metabolomics can reveal shifts in cellular metabolism, providing a functional readout of the upstream genomic and proteomic changes.

Integrating these multi-omics datasets can create a comprehensive picture of the systems-level impact of this compound, helping to build robust models of its mechanism of action and to identify potential biomarkers of its activity. mdpi.com

Q & A

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) : Systematically vary R1–R3 groups via semi-synthesis or computational docking (e.g., AutoDock Vina) to identify critical functional groups for AMPK binding .
  • In vitro/in vivo correlation : Use knockout models (e.g., AMPKα1/α2-deficient mice) to isolate mechanism-specific effects .
  • Data visualization : Present SAR trends via heatmaps or 3D pharmacophore models in figures with descriptive captions .

What methodologies resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Measure bioavailability (%F) using radiolabeled this compound in rodent models. Assess metabolites via UPLC-QTOF to identify inactivation pathways .
  • Tissue distribution studies : Use MALDI imaging to localize saponin accumulation in target organs (e.g., liver, adipose) .
  • Dose-response modeling : Apply Hill equation analysis to reconcile EC50 disparities between cell-free and whole-organism systems .

How can researchers elucidate the molecular mechanism of this compound in AMPK activation?

Q. Advanced Research Focus

  • Pathway analysis : Combine RNA-seq and phosphoproteomics to map upstream/downstream effectors (e.g., LKB1, ACC phosphorylation) .
  • Competitive binding assays : Use fluorescent ATP analogs (e.g., TNP-ATP) to test direct AMPK binding vs. allosteric modulation .
  • Genetic screens : Perform CRISPR-based knockout of AMPK subunits (α, β, γ) to identify binding dependencies .

What are best practices for reporting this compound data in manuscripts to ensure reproducibility?

Q. Methodological Guidelines

  • Tables : Include raw data (e.g., IC50 values, NMR shifts) with SD/SE and sample sizes. Use Roman numerals for table labels (Table I, II) .
  • Figures : Avoid overloading chromatograms with peaks; highlight this compound with arrows/insets .
  • Ethical compliance : Disclose plant collection permits and CITES certifications for Cimicifuga racemosa sourcing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.